(5R)-5-Ethyl-3-morpholinone

Chiral Analysis Enantiomeric Purity Vibrational Spectroscopy

(5R)-5-Ethyl-3-morpholinone (CAS 1007113-30-5) is a chiral morpholinone derivative featuring a defined (R)-stereocenter at the 5-position, crucial for inducing facial selectivity in asymmetric synthesis. Unlike its racemic (CAS 77605-88-0) or achiral parent analogs, this single enantiomer (≥98% purity) is essential for constructing enantiomerically pure products such as non-proteinogenic α-amino acids, ensuring high stereochemical integrity in pharmaceutical research and avoiding ambiguous biological outcomes.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 1007113-30-5
Cat. No. B1460077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-5-Ethyl-3-morpholinone
CAS1007113-30-5
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCCC1COCC(=O)N1
InChIInChI=1S/C6H11NO2/c1-2-5-3-9-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1
InChIKeyCXYFOAYSBFEKMT-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5R)-5-Ethyl-3-morpholinone (CAS 1007113-30-5): Chiral Building Block for Asymmetric Synthesis


(5R)-5-Ethyl-3-morpholinone is a chiral morpholinone derivative with a defined stereocenter at the 5-position . This heterocyclic compound serves as a versatile building block in organic synthesis and a pharmacophore in medicinal chemistry [1]. Chiral morpholinones are recognized for their utility as 'chiral glycine enolate synthons,' enabling the asymmetric synthesis of non-proteinogenic α-amino acids .

Why (5R)-5-Ethyl-3-morpholinone Cannot Be Substituted by Racemates or Achiral Analogs


Substitution of (5R)-5-Ethyl-3-morpholinone with racemic 5-ethyl-3-morpholinone (CAS 77605-88-0) or the achiral parent compound 3-morpholinone (CAS 109-11-5) fails due to the critical role of stereochemistry in asymmetric synthesis. The defined (R)-configuration at the 5-position is essential for inducing facial selectivity in reactions, enabling the construction of enantiomerically pure products . Achiral analogs lack this stereodirecting capability, while racemic mixtures introduce unwanted stereoisomers that complicate purification and can lead to ambiguous biological outcomes [1].

(5R)-5-Ethyl-3-morpholinone: Evidence-Based Differentiation Data for Procurement Decisions


Stereochemical Purity vs. Racemic Mixture: Analytical Confirmation of (R)-Configuration

The (5R)-5-ethyl-3-morpholinone enantiomer (CAS 1007113-30-5) is analytically distinguishable from its racemic mixture (CAS 77605-88-0). The (R)-enantiomer possesses a specific InChI Key (CXYFOAYSBFEKMT-RXMQYKEDSA-N), which encodes the defined stereochemistry, whereas the racemic mixture has an InChI Key (CXYFOAYSBFEKMT-UHFFFAOYSA-N) that represents the stereochemistry as unspecified [1]. This difference is critical for ensuring that the purchased material is the defined single enantiomer required for stereoselective applications.

Chiral Analysis Enantiomeric Purity Vibrational Spectroscopy

Chiral Auxiliary Performance: Expected Stereoselectivity Based on Class-Level Evidence

While direct comparative reaction data for (5R)-5-Ethyl-3-morpholinone is absent from the peer-reviewed literature, the established performance of closely related chiral morpholinones, such as (5R)-5-phenylmorpholin-2-one, provides a strong class-level inference. These templates achieve high diastereoselectivity (frequently >95:5 dr) in reactions such as Strecker reactions, Mannich-type reactions, and 1,3-dipolar cycloadditions by sterically shielding one face of the molecule . The ethyl substituent in (5R)-5-Ethyl-3-morpholinone is expected to provide similar, albeit potentially modulated, facial bias, making it a viable alternative when a less bulky or more lipophilic auxiliary is desired compared to the phenyl analog.

Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area (TPSA)

The substitution of a hydrogen atom at the 5-position of 3-morpholinone with an ethyl group alters key physicochemical properties. (5R)-5-Ethyl-3-morpholinone exhibits a calculated LogP of -0.0886, which is significantly more lipophilic than the unsubstituted 3-morpholinone (predicted LogP ≈ -1.5). The TPSA remains identical at 38.33 Ų . This shift in lipophilicity directly influences the compound's partitioning behavior in biphasic reaction systems, its solubility profile, and its potential to cross biological membranes if used as a scaffold in medicinal chemistry programs.

Physicochemical Properties ADME Prediction Lipophilicity

GHS Hazard Classification: Differential Safety Profile for Procurement Planning

According to vendor-supplied safety data, (5R)-5-Ethyl-3-morpholinone carries specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile necessitates appropriate personal protective equipment and engineering controls during handling. This is a tangible differentiation from less hazardous analogs, such as simple morpholine derivatives, which may have different or less severe hazard classifications. This information is essential for laboratory safety planning and regulatory compliance during procurement.

Safety Data GHS Classification Lab Safety

Recommended Application Scenarios for (5R)-5-Ethyl-3-morpholinone Based on Core Differentiation Evidence


Asymmetric Synthesis of Chiral α-Amino Acid Derivatives

The defined (R)-stereochemistry of (5R)-5-Ethyl-3-morpholinone makes it a suitable candidate for use as a chiral auxiliary or building block in the synthesis of non-proteinogenic α-amino acids [2]. Its structural analogy to validated templates like (5R)-5-phenylmorpholin-2-one suggests it can induce facial selectivity in reactions such as enolate alkylations or cycloadditions , enabling the preparation of enantiomerically enriched intermediates for pharmaceutical research.

Medicinal Chemistry Scaffold for Lead Optimization

As a chiral morpholinone pharmacophore, this compound can be employed as a core scaffold for medicinal chemistry programs [2]. Its calculated LogP of -0.0886 offers a balance of polarity and lipophilicity that is distinct from both more hydrophilic and more lipophilic analogs . This property profile may be advantageous for optimizing the ADME characteristics of lead compounds targeting intracellular or CNS-penetrant biological targets.

Synthesis of Enantiopure Heterocyclic Building Blocks

(5R)-5-Ethyl-3-morpholinone serves as a versatile intermediate for constructing more complex, stereodefined N,O-heterocycles [2]. Its reactivity can be exploited in further transformations, such as N-alkylation or ring modification, to generate diverse libraries of chiral compounds for biological screening. The high enantiomeric purity (≥98% from commercial suppliers) ensures that downstream products maintain high stereochemical integrity.

Process Analytical Technology (PAT) Calibration Standard

Given the established use of morpholinone derivatives in enantioselective Raman spectroscopy for determining enantiomeric ratios [2], (5R)-5-Ethyl-3-morpholinone can serve as a well-defined, single-enantiomer calibration standard. Its distinct InChI Key and spectral features allow for accurate quantification of enantiomeric excess in reaction mixtures, supporting quality control in asymmetric process development.

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